molecular formula C18H25NO B5702541 1-[3-(4-isopropylphenyl)acryloyl]azepane

1-[3-(4-isopropylphenyl)acryloyl]azepane

Cat. No. B5702541
M. Wt: 271.4 g/mol
InChI Key: XEDVYHMXXODCLR-FMIVXFBMSA-N
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Description

1-[3-(4-isopropylphenyl)acryloyl]azepane, also known as IPA or IAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[3-(4-isopropylphenyl)acryloyl]azepane is not yet fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating the activity of neurons in the brain. 1-[3-(4-isopropylphenyl)acryloyl]azepane has been shown to enhance the activity of GABA receptors, leading to the inhibition of neuronal activity and the reduction of pain and anxiety.
Biochemical and Physiological Effects
1-[3-(4-isopropylphenyl)acryloyl]azepane has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, 1-[3-(4-isopropylphenyl)acryloyl]azepane has been found to enhance the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[3-(4-isopropylphenyl)acryloyl]azepane is its high potency and selectivity. It has been found to exhibit a high affinity for GABA receptors, making it a promising candidate for the treatment of various neurological disorders. However, 1-[3-(4-isopropylphenyl)acryloyl]azepane has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 1-[3-(4-isopropylphenyl)acryloyl]azepane. One of the areas of research is the development of novel formulations of 1-[3-(4-isopropylphenyl)acryloyl]azepane that can improve its solubility and bioavailability. Another area of research is the investigation of the potential use of 1-[3-(4-isopropylphenyl)acryloyl]azepane in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Moreover, further studies are needed to elucidate the mechanism of action of 1-[3-(4-isopropylphenyl)acryloyl]azepane and to identify its potential side effects and toxicity.
Conclusion
In conclusion, 1-[3-(4-isopropylphenyl)acryloyl]azepane is a promising chemical compound with potential therapeutic applications in the treatment of various neurological disorders. Its high potency and selectivity make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to identify its potential side effects and toxicity.

Synthesis Methods

The synthesis of 1-[3-(4-isopropylphenyl)acryloyl]azepane involves the reaction of 4-isopropylphenylacetic acid with 1-azepanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction yields 1-[3-(4-isopropylphenyl)acryloyl]azepane as a white solid with a melting point of 87-89°C.

Scientific Research Applications

1-[3-(4-isopropylphenyl)acryloyl]azepane has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 1-[3-(4-isopropylphenyl)acryloyl]azepane has also shown promising results in the treatment of neuropathic pain, anxiety, and depression. Moreover, 1-[3-(4-isopropylphenyl)acryloyl]azepane has been studied for its potential use in the treatment of cancer and Alzheimer's disease.

properties

IUPAC Name

(E)-1-(azepan-1-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-15(2)17-10-7-16(8-11-17)9-12-18(20)19-13-5-3-4-6-14-19/h7-12,15H,3-6,13-14H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDVYHMXXODCLR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Isopropylphenyl)acryloyl]azepane

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